3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride
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Overview
Description
3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl3NO3S . It is used in various applications, including as an intermediate in chemical reactions .
Molecular Structure Analysis
The molecular weight of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is 302.56 . Its molecular structure can be represented by the formula C8H6Cl3NO3S .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride are not fully detailed in the available sources. It is known that its molecular weight is 302.56 .Scientific Research Applications
Application in Organic Chemistry
Field
Summary of the Application
Sulfonyl chlorides are essential key building blocks in organic chemistry, especially for the preparation of sulfonamide motifs .
Methods of Application or Experimental Procedures
In a recent study, a continuous flow protocol was developed for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .
Results or Outcomes
The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields. The successful operation within a continuous flow environment enabled exquisite control over the reaction parameters, and improved the inherent safety of the process by circumventing thermal runaway .
Application in Antibiotics Synthesis
Field
Summary of the Application
Sulfonyl chlorides, such as 4-Acetamidobenzenesulfonyl chloride, have been used in the synthesis of sulfanilamide, a potent antibiotic .
Methods of Application or Experimental Procedures
The total synthesis of sulfanilamide from benzene can be carried out in six steps using reactions that are very familiar to intermediate level organic chemists. This synthesis demonstrates the use of protecting group chemistry, and taking advantage of steric and electronic directing effects (in electrophilic aromatic substitution) and differing rates of hydrolysis to optimize the yield of the desired product .
Results or Outcomes
The discovery of sulfanilamide triggered a flurry of research on structural derivatives of sulfanilamide which resulted in the development of a family of highly successful antibiotics that have saved millions of lives .
Application in Dye Manufacturing
Field
Summary of the Application
Sulfonyl chlorides, such as 4-Acetamidobenzenesulfonyl chloride, have been used in the manufacturing of dyes .
Methods of Application or Experimental Procedures
The process involves the reaction of sulfonyl chlorides with aromatic compounds to produce azo dyes. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a coupling component, such as aniline .
Results or Outcomes
The resulting azo dyes are widely used in the textile industry due to their bright colors and high stability .
Application in Drug Discovery
Field
Summary of the Application
Sulfonyl chlorides, such as 4-Acetamidobenzenesulfonyl chloride, have been used in the synthesis of various drugs .
Methods of Application or Experimental Procedures
The process involves the reaction of sulfonyl chlorides with amines or alcohols to produce sulfonamides or sulfonate esters, respectively. These compounds are then further modified to produce the desired drug .
Results or Outcomes
This method has been used to synthesize a wide range of drugs, including antibiotics, antidiabetic drugs, and anticancer drugs .
Future Directions
properties
IUPAC Name |
4-acetamido-3,5-dichlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO3S/c1-4(13)12-8-6(9)2-5(3-7(8)10)16(11,14)15/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEZVQCGXVMIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride |
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